molecular formula C6H6F2N2O2 B6177708 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 2680539-25-5

3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6177708
CAS RN: 2680539-25-5
M. Wt: 176.1
InChI Key:
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Description

3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde (3-DMPC) is a compound derived from the pyrazole family that has been studied extensively for its potential applications in a variety of scientific research areas. 3-DMPC has been found to have properties that make it an ideal molecule for use in laboratory experiments, such as its low toxicity and high reactivity. Additionally, this paper will explore potential future directions for 3-DMPC research.

Scientific Research Applications

3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has been studied extensively for its potential applications in a variety of scientific research areas. One of the most promising applications of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde is its use as a catalyst in organic synthesis. 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has been found to be an effective catalyst for a variety of organic reactions, such as the conversion of aldehydes to alcohols and the conversion of alkenes to ketones. Additionally, 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has been studied as a potential inhibitor of enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has also been found to have potential applications in the field of drug delivery, as it has been found to be an effective carrier for drug molecules.

Mechanism of Action

The exact mechanism of action of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed that 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde acts as an inhibitor of enzymes, such as cyclooxygenase-2, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. Additionally, 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has been found to be an effective catalyst for a variety of organic reactions, likely due to its ability to form strong hydrogen bonds with other molecules.
Biochemical and Physiological Effects
3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has been found to have a variety of biochemical and physiological effects. In laboratory experiments, 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has been found to be an effective inhibitor of cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators. In animal models, 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has been found to have anti-cancer properties, likely due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has a number of advantages for use in laboratory experiments. One of the most significant advantages of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde is its low toxicity and high reactivity, which makes it an ideal molecule for use in a variety of organic reactions. Additionally, 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has been found to be an effective catalyst for a variety of organic reactions, which makes it an ideal molecule for use in laboratory experiments. However, 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde has some limitations for use in laboratory experiments, such as its low solubility in water, which can make it difficult to use in some reactions.

Future Directions

The potential future directions for 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde research are numerous. One potential area of research is the development of new methods for the synthesis of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde. Additionally, further research could be conducted to explore the potential applications of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde in drug delivery. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde in vivo. Finally, further research could be conducted to explore the potential therapeutic applications of 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde, such as its potential use as an anti-cancer agent.

Synthesis Methods

3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde (3-MPC) with difluoromethoxybenzene in the presence of a base such as sodium hydroxide. This reaction produces 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde in a yield of approximately 50%. Another method is the reaction of 3-MPC with difluoromethylmagnesium bromide, which yields 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde in a yield of approximately 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of difluoromethoxyacetic acid with methylhydrazine to form 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the aldehyde using standard methods.", "Starting Materials": [ "Difluoromethoxyacetic acid", "Methylhydrazine" ], "Reaction": [ "Difluoromethoxyacetic acid is reacted with methylhydrazine in the presence of a suitable solvent and catalyst to form 3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid.", "The carboxylic acid is then converted to the aldehyde using standard methods, such as treatment with a reducing agent like sodium borohydride or lithium aluminum hydride." ] }

CAS RN

2680539-25-5

Product Name

3-(difluoromethoxy)-1-methyl-1H-pyrazole-4-carbaldehyde

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.1

Purity

95

Origin of Product

United States

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